![molecular formula C10H14O4 B13464257 Methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate CAS No. 2919954-93-9](/img/structure/B13464257.png)
Methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-formyl-2-oxabicyclo[222]octane-1-carboxylate is a bicyclic organic compound featuring a unique structure that includes an oxabicyclo[222]octane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate can be achieved through enantioselective methods. One such method involves a tandem reaction that allows for the rapid formation of bicyclo[2.2.2]octane-1-carboxylates under metal-free, mild, and operationally simple conditions . This process typically employs an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of enantioselective synthesis and tandem reactions can be scaled up for industrial applications. The use of metal-free conditions and mild reaction environments makes this approach attractive for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to optimize yields and selectivities.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
Methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s unique structure can be leveraged to design new therapeutic agents with improved efficacy and safety profiles.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate exerts its effects involves interactions with molecular targets and pathways. For instance, its structure allows it to act as a scaffold for binding to enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
- Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
Uniqueness
Methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate is unique due to its specific functional groups and bicyclic structure. Compared to similar compounds, it offers distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
2919954-93-9 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-13-8(12)10-4-2-9(6-11,3-5-10)7-14-10/h6H,2-5,7H2,1H3 |
Clé InChI |
RGFIEDVXKMRHHS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CCC(CC1)(CO2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13464179.png)
![(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanamine](/img/structure/B13464181.png)
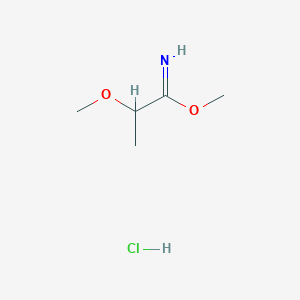

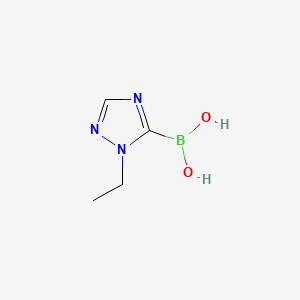
![rac-(1R,5R,6S)-1-[(tert-butoxy)methyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13464211.png)
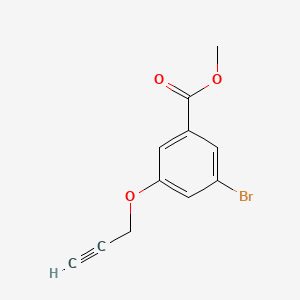
![{3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate](/img/structure/B13464231.png)
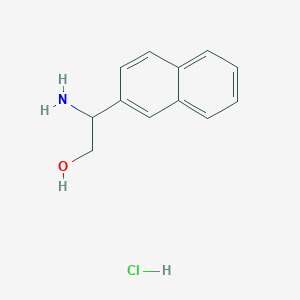

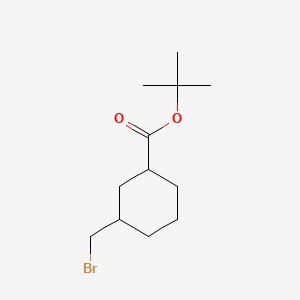
![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane](/img/structure/B13464245.png)
![Ethyl 4-hydroxy-6-oxo-6'-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3'-bipyridine]-5-carboxylate](/img/structure/B13464247.png)
![Carbamic acid, N-[(8-chloro-1,2,4-triazolo[4,3-a]pyrazin-3-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13464249.png)
